5-Phenylthiazol-2-amine
Overview
Description
5-Phenylthiazol-2-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at the 5-position and an amino group at the 2-position
Mechanism of Action
Target of Action
5-Phenylthiazol-2-amine is primarily targeted towards Gram-negative and Gram-positive bacteria . It has shown excellent antimicrobial effects against these bacteria strains . The compound also exhibits excellent antifungal inhibition .
Mode of Action
It is known that the compound has a significant inhibitory effect on both gram-positive and gram-negative bacteria . The presence of a coumarylthiazole moiety and hydroxyl in the quinoline group increases the inhibitory activity against microbial strains pathogens .
Biochemical Pathways
Thiazoles, a class of compounds to which this compound belongs, are known to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Result of Action
The result of the action of this compound is the inhibition of both Gram-positive and Gram-negative bacteria . The compound exhibits excellent antimicrobial effects against these bacteria strains . It also shows significant antifungal activity .
Biochemical Analysis
Biochemical Properties
5-Phenylthiazol-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antimicrobial, antifungal, and antiviral activities . It interacts with enzymes such as kinases and proteases, modulating their activity and influencing cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound remains stable under specific conditions, but its activity can diminish over prolonged exposure to light and air . Long-term effects observed in these studies include sustained modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can exert beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and function. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylthiazol-2-amine typically involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine. This reaction yields 4-(4-bromophenyl)thiazol-2-amine as an intermediate, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential therapeutic agent for its anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
- 5-Phenylthiazol-2-ylamine
- 2-Amino-4-phenylthiazole
- 2-Amino-5-methylthiazole
Comparison: 5-Phenylthiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it often exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-phenyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLUWQIENURREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192383 | |
Record name | 5-Phenylthiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39136-63-5 | |
Record name | 5-Phenyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39136-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenylthiazol-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039136635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenylthiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylthiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a recent synthetic approach for creating derivatives of 5-Phenylthiazol-2-amine?
A1: A recent study [] described a novel and efficient method for synthesizing thiazolo-triazine N-nucleosides, utilizing this compound as a starting material. The process involves a series of steps:
Q2: What are the advantages of this synthetic method over traditional approaches?
A2: This synthetic strategy offers several advantages over traditional methods []:
Q3: What is the significance of synthesizing thiazolo-triazine N-nucleosides?
A3: Thiazolo-triazine N-nucleosides are a class of heterocyclic compounds with demonstrated biological activities, including antimicrobial properties []. By utilizing this compound as a starting material, researchers can efficiently synthesize a library of novel thiazolo-triazine N-nucleosides. This approach allows for the exploration of structure-activity relationships, potentially leading to the identification of new drug candidates with improved potency and selectivity against various pathogens.
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